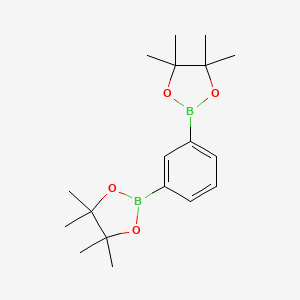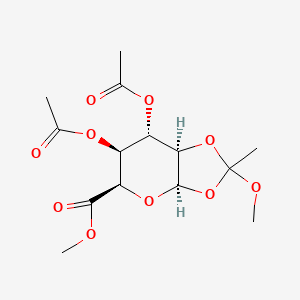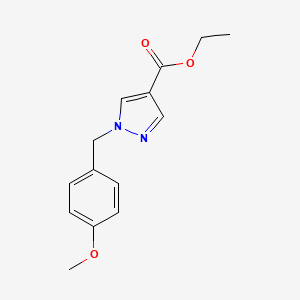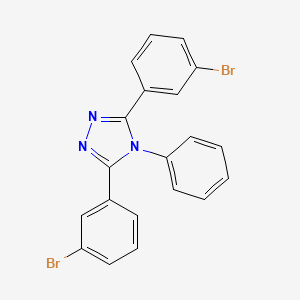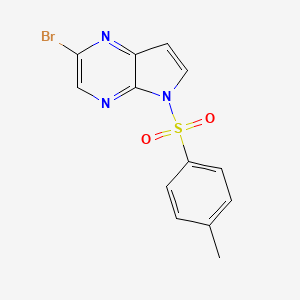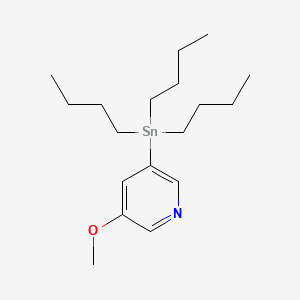
5-Methoxy-3-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(tributylstannyl)pyridine is a chemical compound with the CAS Number: 1204580-74-4 . It has a molecular weight of 398.18 . The IUPAC name for this compound is 3-methoxy-5-(tributylstannyl)pyridine .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-3-(tributylstannyl)pyridine can be represented by the SMILES stringCCCCSn(CCCC)c1cncc(OC)c1 . The InChI code for this compound is 1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis
5-Methoxy-3-(tributylstannyl)pyridine is a solid substance . It has a molecular weight of 398.18 .Scientific Research Applications
Radioligand Development for Neurological Studies
Compounds similar to "5-Methoxy-3-(tributylstannyl)pyridine" have been utilized in the development of selective radioligands for neurological research. For example, Patel et al. (2003) characterized the in vitro properties of 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]MethoxyPyEP), an analogue of the mGluR(5) receptor subtype antagonist, revealing its utility in studying mGluR5 receptor distribution and pharmacological properties in the brain (Patel et al., 2003).
Insecticidal Applications
Pyridine derivatives, which share a core structural motif with "5-Methoxy-3-(tributylstannyl)pyridine," have been explored for their potential as insecticides. Bakhite et al. (2014) synthesized and evaluated the toxicity of various pyridine derivatives against cowpea aphids, demonstrating significant insecticidal activity and suggesting a promising area for the application of such compounds in agricultural research (Bakhite et al., 2014).
Electropolymerization and Material Science
Krompiec et al. (2008) reported on the synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes, indicating the potential of these compounds in creating new electrochromic polymers. Such materials are of interest for their electrochemical stability and utility in various technological applications, including displays and sensors (Krompiec et al., 2008).
Anticancer Research
Modifications of pyridine derivatives have been explored for the development of anticancer agents. Wang et al. (2015) investigated the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, showing potent antiproliferative activities and reduced toxicity, highlighting the therapeutic potential of such compounds in oncology (Wang et al., 2015).
Organic Synthesis and Chemical Transformations
Research into the synthesis and properties of pyridine derivatives, as seen in the work by Bera et al. (2011), contributes to the development of methodologies for creating complex organic molecules. This area of research is fundamental for advancing drug development, material science, and analytical chemistry (Bera et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tributyl-(5-methoxypyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVKQYWOEUQEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656783 |
Source


|
| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(tributylstannyl)pyridine | |
CAS RN |
1204580-74-4 |
Source


|
| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)

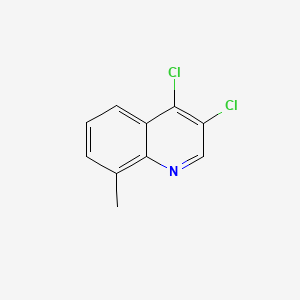
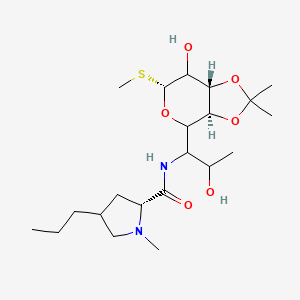
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
